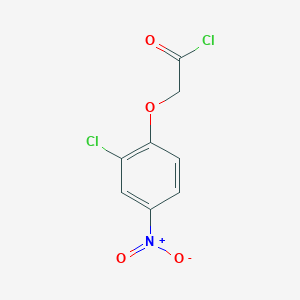

(2-Chloro-4-nitrophenoxy)acetyl chloride

Description

Properties

IUPAC Name |

2-(2-chloro-4-nitrophenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO4/c9-6-3-5(11(13)14)1-2-7(6)15-4-8(10)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVMMMWWTVRNGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2-Chloro-4-nitrophenoxy)acetyl chloride chemical properties

An In-depth Technical Guide to the Synthesis, Properties, and Handling of (2-Chloro-4-nitrophenoxy)acetyl chloride

Introduction and Strategic Importance

(2-Chloro-4-nitrophenoxy)acetyl chloride is a highly reactive, bifunctional organic compound. Its strategic importance in chemical synthesis stems from its nature as a versatile building block. The molecule incorporates three key features:

-

An Acyl Chloride Group: This functional group is a powerful electrophile, primed for reaction with a wide range of nucleophiles (alcohols, amines, thiols) to form stable ester, amide, and thioester linkages. This reactivity is central to its utility in constructing more complex molecules.

-

A Phenoxyacetic Acid Scaffold: This motif is prevalent in various biologically active molecules, including herbicides and pharmaceuticals.

-

An Electron-Deficient Aromatic Ring: The presence of both a chloro and a nitro group deactivates the benzene ring, making it susceptible to nucleophilic aromatic substitution under specific conditions and influencing the overall electronic properties of the molecule.

These features make (2-Chloro-4-nitrophenoxy)acetyl chloride a valuable intermediate for introducing the 2-chloro-4-nitrophenoxy moiety into target structures, a common strategy in the development of novel pharmaceutical and agrochemical agents.[1][2]

Physicochemical Properties

Precise experimental values for (2-Chloro-4-nitrophenoxy)acetyl chloride are not published. The following table provides estimated properties based on its structure and data from its precursors and analogs.

| Property | Estimated Value / Description | Rationale / Analogous Compound |

| Molecular Formula | C₈H₅Cl₂NO₄ | From structure |

| Molecular Weight | 250.04 g/mol | From structure |

| Appearance | Likely a low-melting solid or high-boiling liquid; pale yellow to brown in color. | Acyl chlorides are often liquids or low-melting solids. Nitroaromatics are typically colored. |

| Solubility | Soluble in aprotic organic solvents (e.g., Dichloromethane, THF, Toluene). Reacts with protic solvents (water, alcohols). | Based on general solubility of acyl chlorides and organic molecules of similar polarity.[3] |

| Stability | Highly moisture-sensitive.[4] Decomposes on contact with water or alcohols. Should be stored under an inert atmosphere. | Characteristic of all acyl chlorides, which readily hydrolyze.[5] |

| Reactivity | Highly reactive electrophile. The acyl chloride is the primary site of reaction. | The electron-withdrawing nature of the chloro and nitro groups on the ring may slightly enhance the electrophilicity of the carbonyl carbon compared to simpler phenoxyacetyl chlorides. |

Synthesis and Reactivity

The synthesis of (2-Chloro-4-nitrophenoxy)acetyl chloride is best approached as a two-step process starting from the commercially available 2-chloro-4-nitrophenol.

Step 1: Synthesis of (2-Chloro-4-nitrophenoxy)acetic acid

The first step is a Williamson ether synthesis, a well-established and reliable method for forming ether linkages. Here, the phenoxide of 2-chloro-4-nitrophenol acts as a nucleophile, attacking chloroacetic acid.

Causality of Experimental Choices:

-

Base (Sodium Hydroxide): A strong base is required to deprotonate the phenolic hydroxyl group, which is acidic due to the electron-withdrawing nitro and chloro substituents. The resulting phenoxide is a much stronger nucleophile than the neutral phenol.

-

Solvent (Water): Water is a suitable solvent for this reaction as it readily dissolves the sodium hydroxide, the resulting phenoxide salt, and chloroacetic acid.

-

Reflux: Heating the reaction mixture to reflux provides the necessary activation energy to drive the SN2 reaction to completion in a reasonable timeframe.

-

Acidification: After the reaction, the product exists as a sodium carboxylate salt. Acidification with a strong acid like HCl is necessary to protonate the carboxylate and precipitate the desired carboxylic acid product, which is typically much less soluble in water than its salt form.[6]

Detailed Experimental Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloro-4-nitrophenol (1.0 eq), sodium hydroxide (2.2 eq), and water.

-

Addition: To the stirred solution, add chloroacetic acid (1.1 eq).

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting phenol. The solution should become neutral.[6]

-

Workup: Cool the reaction mixture to room temperature. Slowly acidify with concentrated hydrochloric acid until the pH is ~1-2.

-

Isolation: A precipitate of (2-Chloro-4-nitrophenoxy)acetic acid will form. Cool the mixture in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed if higher purity is required.

Step 2: Conversion to (2-Chloro-4-nitrophenoxy)acetyl chloride

The conversion of the carboxylic acid to the acyl chloride is a standard transformation, typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride.

Causality of Experimental Choices:

-

Reagent (Thionyl Chloride): Thionyl chloride is an excellent choice for this conversion because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[7] This simplifies purification, as they can be easily removed from the reaction mixture, driving the equilibrium towards the product.

-

Solvent (Anhydrous Toluene/DCM): A dry, aprotic solvent is critical to prevent hydrolysis of the thionyl chloride and the acyl chloride product.

-

Catalyst (DMF): A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction via the formation of the Vilsmeier reagent in situ, which is a more potent acylating agent.

-

Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the reagents.

Detailed Experimental Protocol:

-

Setup: To a flame-dried, two-neck round-bottom flask equipped with a reflux condenser (topped with a drying tube or gas bubbler) and a magnetic stirrer, add (2-Chloro-4-nitrophenoxy)acetic acid (1.0 eq) and a dry, aprotic solvent like toluene or dichloromethane.

-

Reagent Addition: Add a catalytic drop of DMF. Then, slowly add thionyl chloride (1.2-1.5 eq) via a syringe or dropping funnel at room temperature.

-

Reaction: Gently heat the mixture to a mild reflux (40-60°C) and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Isolation: Once the reaction is complete, cool the mixture to room temperature. The solvent and excess thionyl chloride can be removed under reduced pressure (rotary evaporation) to yield the crude (2-Chloro-4-nitrophenoxy)acetyl chloride. Caution: Ensure the vacuum pump is protected from corrosive HCl and SO₂ gases with a base trap.

-

Purification: The crude product may be used directly for subsequent reactions. If high purity is required, vacuum distillation can be attempted, though care must be taken due to the potential for thermal decomposition.

Synthesis Workflow Diagram

Caption: Two-step synthesis of the target compound.

Key Reactivity Profile

As a potent electrophile, (2-Chloro-4-nitrophenoxy)acetyl chloride is expected to undergo facile nucleophilic acyl substitution.

-

With Alcohols (Esterification): Reacts rapidly with alcohols, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct, yielding esters.[3][8]

-

With Amines (Amidation): Reacts with primary and secondary amines to form the corresponding amides. Typically, two equivalents of the amine are used—one to act as the nucleophile and the second to neutralize the generated HCl.[9]

-

Hydrolysis: Reacts violently with water to hydrolyze back to the parent carboxylic acid and HCl.[4][5] This underscores the critical need for anhydrous handling conditions.

Applications in Research and Drug Development

While specific applications of this exact molecule are not documented, its structure suggests significant potential as an intermediate in several areas:

-

Pharmaceutical Synthesis: It can be used to link the 2-chloro-4-nitrophenoxy moiety to various pharmacophores containing hydroxyl or amino groups. The nitro group can also serve as a handle for further chemical modification, for example, reduction to an amine, which can then be functionalized.

-

Agrochemical Development: The phenoxyacetic acid structure is a classic scaffold for herbicides. This compound could be used to synthesize new derivatives for screening and development.

-

Probe Synthesis: The acyl chloride functionality allows for its conjugation to biomolecules (peptides, proteins, etc.) containing free amine or hydroxyl groups, enabling its use in chemical biology as a molecular probe.

Safety and Handling

This compound should be considered highly hazardous and handled only by trained professionals in a well-ventilated chemical fume hood. The safety profile is a composite of the hazards associated with its precursors and the acyl chloride functional group.[10][11]

| Hazard Category | Description and Precautionary Measures |

| Corrosivity | Causes severe skin burns and eye damage. [4] Acyl chlorides react with moisture on skin and mucous membranes to produce HCl, causing severe chemical burns. PPE: Wear chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles with a full-face shield.[12] |

| Inhalation Toxicity | Harmful if inhaled. [10] Vapors are corrosive to the respiratory tract and can cause lung edema, with effects possibly being delayed.[13] Handling: Always handle in a certified chemical fume hood. Avoid breathing dust, vapor, or mist. |

| Reactivity | Reacts violently with water, alcohols, bases, and strong oxidizing agents.[5] Never allow the product to come into contact with water during storage or handling.[4] Fire Safety: Use CO₂, dry chemical, or dry sand for extinguishing fires. DO NOT USE WATER. [14] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.[10] The container should be kept under an inert atmosphere (e.g., nitrogen). |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. |

First Aid Measures:

-

Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Consult a physician immediately.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician immediately.[11]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[11]

References

- PubChem. (n.d.). (2-Chloro-4-nitrophenyl)acetic acid chloride. National Center for Biotechnology Information.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-2-nitrophenol.

- PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide.

- Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-4-nitrophenol.

- Sigma-Aldrich. (2025). Safety Data Sheet: Acetyl chloride.

- Patsnap. (2021). Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. Eureka.

- ChemicalBook. (2026). 2-(4-CHLORO-2-NITROPHENYL)ACETIC ACID.

- Merck Millipore. (n.d.). Safety Data Sheet: Acetyl chloride.

- Sigma-Aldrich. (n.d.). 2-(2-Chloro-4-nitrophenyl)acetic Acid.

- Appretech Scientific Limited. (n.d.). 2-(2-chloro-4-nitrophenyl)acetic acid.

- PrepChem.com. (n.d.). Preparation of 4-nitrophenoxyacetic acid.

- Gilbert, E. E., & Schurman, J. V. (1953). U.S. Patent No. 2,629,745. Google Patents.

- Wikipedia. (n.d.). Chloroacetyl chloride.

- ChemicalBook. (2023). Chloroacetyl chloride: applications in synthesis and toxicology.

- Benchchem. (n.d.). 2-(2-Nitrophenyl)acetyl Chloride.

- Wikipedia. (n.d.). Acetyl chloride.

- Fisher Scientific. (2018). Safety Data Sheet: Acetyl chloride.

- Molbase. (2026). The Crucial Role of 2-Chloro-4-nitrobenzoyl Chloride in Modern Synthesis.

- Fisher Scientific. (2010). Safety Data Sheet: Acetyl chloride.

- Huskie Commons. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile.

- Al-Zahrani, M. A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.

- Organic Syntheses. (n.d.). Acetyl chloride procedure.

- Cheméo. (n.d.). Chemical Properties of Acetyl chloride, chloro- (CAS 79-04-9).

- Organic Syntheses. (1938). 2-ACETOTHIENONE.

- Pearson+. (n.d.). Starting with acetyl chloride, what neutral nucleophile would you.... Study Prep.

- BOC Sciences. (n.d.). CAS 50434-36-1 2-(4-nitrophenyl)acetyl chloride.

- International Labour Organization. (n.d.). International Chemical Safety Cards: ACETYL CHLORIDE.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetyl chloride - Wikipedia [en.wikipedia.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. fishersci.com [fishersci.com]

- 6. prepchem.com [prepchem.com]

- 7. 2-(2-Nitrophenyl)acetyl Chloride|CAS 22751-23-1 [benchchem.com]

- 8. Starting with acetyl chloride, what neutral nucleophile would you... | Study Prep in Pearson+ [pearson.com]

- 9. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. ACETYL CHLORIDE [training.itcilo.org]

- 14. thermofishersci.in [thermofishersci.in]

(2-Chloro-4-nitrophenoxy)acetyl chloride molecular structure

An In-depth Technical Guide to (2-Chloro-4-nitrophenoxy)acetyl chloride: Molecular Structure, Reactivity, and Synthetic Utility

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of (2-chloro-4-nitrophenoxy)acetyl chloride, a highly reactive bifunctional molecule of significant interest to researchers in medicinal chemistry, drug development, and advanced organic synthesis. We will dissect its molecular architecture to understand the interplay of its functional groups, which dictates its reactivity and utility as a versatile chemical intermediate. This document moves beyond a simple recitation of properties to offer mechanistic insights and practical, field-proven protocols.

Core Molecular Identity and Physicochemical Properties

(2-Chloro-4-nitrophenoxy)acetyl chloride, identified by the CAS Number 110630-89-2 , is a solid organic compound whose value lies in its potent acylating capability, modulated by the electronic effects of its substituted phenoxy ring.[1] The molecule serves as a critical building block for introducing the 2-chloro-4-nitrophenoxy acetyl moiety into a variety of molecular scaffolds.

The molecular structure is characterized by three key regions: a substituted aromatic ring, an ether linkage, and a highly reactive acetyl chloride group.

Caption: Functional domains of (2-Chloro-4-nitrophenoxy)acetyl chloride.

The combination of these groups results in a molecule with distinct chemical properties, summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₅Cl₂NO₄ | Inferred from name |

| Molecular Weight | 250.04 g/mol | Calculated |

| CAS Number | 110630-89-2 | [1] |

| Physical Form | Solid / Powder | |

| Reactivity | Highly reactive, moisture-sensitive, corrosive | [2] |

Dissecting the Molecular Architecture and Reactivity

The reactivity of (2-chloro-4-nitrophenoxy)acetyl chloride is not merely the sum of its parts; it is a synergistic consequence of their electronic interplay.

-

Acetyl Chloride (-COCl): This is the molecule's primary reactive center. The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. This makes it an exceptionally potent acylating agent, susceptible to attack by a wide range of nucleophiles.[3][4] Acyl chlorides are generally more reactive than their corresponding carboxylic acids, anhydrides, or esters.[4]

-

Electron-Withdrawing Groups (-Cl, -NO₂): The chloro and nitro substituents on the phenyl ring are powerful electron-withdrawing groups. Their presence deactivates the aromatic ring towards electrophilic substitution but, more importantly in this context, they further enhance the electrophilicity of the distant acetyl chloride group via an inductive effect transmitted through the ether linkage. This heightened reactivity is a key feature leveraged in synthesis.

The principal reaction this molecule undergoes is nucleophilic acyl substitution . This is a two-step addition-elimination mechanism.

Caption: General mechanism for nucleophilic acyl substitution.

Common transformations include:

-

Hydrolysis: Vigorous reaction with water to yield the parent carboxylic acid, (2-chloro-4-nitrophenoxy)acetic acid, and fumes of hydrogen chloride.[5]

-

Esterification: Rapid reaction with alcohols or phenols to form stable ester derivatives.[4][5]

-

Amidation: Reaction with primary or secondary amines to produce the corresponding amides. This is a cornerstone reaction for building complex molecules in drug discovery.[4][6]

Authoritative Synthesis Protocol: From Carboxylic Acid to Acyl Chloride

The most reliable and widely adopted method for preparing (2-chloro-4-nitrophenoxy)acetyl chloride is the treatment of its parent carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). The primary advantage of thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification by driving the reaction to completion and allowing for their easy removal.[7][8]

Causality Behind Experimental Design: The conversion of a carboxylic acid's hydroxyl group, a poor leaving group, into the chlorosulfite intermediate creates an excellent leaving group.[9] The subsequent nucleophilic attack by the chloride ion is thereby facilitated, leading to the formation of the highly reactive acyl chloride.[9][10]

Caption: Synthesis of the title compound using thionyl chloride.

Step-by-Step Laboratory Protocol

Warning: This procedure involves corrosive and moisture-sensitive reagents. It must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All glassware must be thoroughly dried.

-

Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a basic solution) to neutralize the HCl and SO₂ gases produced.

-

Charging the Flask: To the flask, add (2-chloro-4-nitrophenoxy)acetic acid (1.0 equivalent).

-

Reagent Addition: Under anhydrous conditions (e.g., under a nitrogen or argon atmosphere), cautiously add an excess of thionyl chloride (SOCl₂) (typically 2.0-3.0 equivalents). The reaction may be exothermic.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Work-up: After cooling the reaction mixture to room temperature, carefully remove the excess thionyl chloride under reduced pressure (vacuum distillation). This step is critical and must be done in a fume hood.

-

Purification: The resulting crude (2-chloro-4-nitrophenoxy)acetyl chloride is often of sufficient purity for subsequent reactions. If necessary, it can be further purified by recrystallization from a non-protic solvent or by vacuum distillation, though its high reactivity can make distillation challenging.

Applications in Drug Development and Advanced Synthesis

The utility of (2-chloro-4-nitrophenoxy)acetyl chloride stems from its role as a reactive linker and a building block for creating libraries of compounds for biological screening. The chloro- and nitro-substituted phenoxy acetyl moiety can be a critical pharmacophore or can be used to modulate the physicochemical properties (e.g., lipophilicity, electronic character) of a lead compound.

-

Synthesis of Novel Amides and Esters: It is frequently used to acylate amines and alcohols in target molecules to explore structure-activity relationships (SAR).[11] For instance, reacting it with various anilines or heterocyclic amines can generate series of potential anti-bacterial or anti-cancer agents.[12]

-

Intermediate for Heterocyclic Chemistry: The acetyl chloride can be a precursor in cyclization reactions to form various heterocyclic systems, which are prevalent in many FDA-approved drugs.[11][13]

Workflow: Synthesis of an N-Aryl Amide Derivative

This protocol provides a self-validating system for the use of (2-chloro-4-nitrophenoxy)acetyl chloride in a typical amidation reaction.

Caption: Experimental workflow for a typical amidation reaction.

Safety, Handling, and Storage

Trustworthiness in protocol design necessitates a robust understanding of safety. (2-Chloro-4-nitrophenoxy)acetyl chloride is a corrosive substance that reacts violently with water and other protic solvents.[2]

-

Handling: Always handle in a fume hood while wearing appropriate PPE. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, alcohols, bases, and amines. An inert atmosphere (e.g., nitrogen) is recommended for long-term storage to maintain its reactivity.

-

Decomposition: Hazardous decomposition products include carbon oxides, nitrogen oxides, and hydrogen chloride gas.[2]

Conclusion

(2-Chloro-4-nitrophenoxy)acetyl chloride is a powerful and versatile reagent whose molecular structure is finely tuned for high reactivity. The combination of a potent acylating group with an electron-deficient aromatic system makes it an invaluable tool for synthetic chemists, particularly those in the pharmaceutical and agrochemical industries. Understanding its underlying chemical principles, as detailed in this guide, is essential for its safe and effective application in the laboratory to drive the discovery of novel and functional molecules.

References

-

PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Available at: [Link]

-

PubChem. (4-Nitrophenoxy)acetyl chloride | C8H6ClNO4 | CID 88380. Available at: [Link]

-

Organic Syntheses. Procedure for the preparation of acid chlorides. Available at: [Link]

-

Wikipedia. Acetyl chloride. Available at: [Link]

-

Huskie Commons. Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Available at: [Link]

- Patsnap. (2021, December 21). Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone.

-

Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Available at: [Link]

-

ResearchGate. (2025, August 10). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Available at: [Link]

-

National Institute of Standards and Technology. Clobazam - NIST WebBook. Available at: [Link]

-

CAS Common Chemistry. Cinolazepam. Available at: [Link]

-

Organic Syntheses. 2-ACETOTHIENONE. Available at: [Link]

-

ScienceDirect. Reaction conditions and reagents: (a) chloroacetyl chloride 2, Et3N, acetone, r.t., overnight. Available at: [Link]

-

Cheméo. Chemical Properties of Acetyl chloride, chloro- (CAS 79-04-9). Available at: [Link]

-

National Institute of Standards and Technology. Acetyl chloride, chloro- - NIST WebBook. Available at: [Link]

-

PubChem. Chloroapixaban | C24H22ClN5O3 | CID 78358432. Available at: [Link]

- Google Patents. RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.

-

YouTube. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides Involving Oxygen Compounds. Available at: [Link]

-

Henry Rzepa's Blog. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Available at: [Link]

-

ResearchGate. (2025, August 7). Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. Available at: [Link]

-

PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

-

ResearchGate. FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. Available at: [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

Sources

- 1. 110630-89-2|(2-Chloro-4-nitrophenoxy)acetyl chloride|BLD Pharm [bldpharm.com]

- 2. fishersci.com [fishersci.com]

- 3. Acetyl chloride - Wikipedia [en.wikipedia.org]

- 4. savemyexams.com [savemyexams.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

Technical Guide: Reactivity & Applications of (2-Chloro-4-nitrophenoxy)acetyl Chloride

Executive Summary

(2-Chloro-4-nitrophenoxy)acetyl chloride (CAS: 110630-89-2) represents a critical electrophilic building block in organic synthesis and medicinal chemistry. Characterized by a highly reactive acyl chloride moiety attached to a substituted phenoxy scaffold, this compound serves as a "linchpin" intermediate. Its dual functionality—the electron-deficient aromatic ring (due to nitro and chloro substituents) and the labile acid chloride—makes it ideal for diversifying molecular libraries.

This guide details the mechanistic reactivity of this compound with nucleophiles, providing validated protocols for synthesizing amides, esters, and heterocyclic derivatives with potential antimicrobial and herbicidal properties.

Chemical Profile & Structural Logic[1][2][3]

The reactivity of (2-Chloro-4-nitrophenoxy)acetyl chloride is governed by two distinct electronic environments:

-

The Acyl Chloride Terminus: The carbonyl carbon is highly electrophilic due to the induction from both the chlorine atom and the phenoxy oxygen. This makes it susceptible to attack by even weak nucleophiles.

-

The Substituted Aromatic Ring: The 2-chloro and 4-nitro groups are electron-withdrawing. While they are distant from the reaction center, they influence the lipophilicity (LogP) and metabolic stability of the resulting derivatives, a crucial factor in drug design.

| Property | Data |

| IUPAC Name | 2-(2-Chloro-4-nitrophenoxy)acetyl chloride |

| CAS Number | 110630-89-2 |

| Molecular Formula | C₈H₅Cl₂NO₄ |

| Molecular Weight | 250.03 g/mol |

| Physical State | Solid (Low melting point) or semi-solid |

| Storage | Inert atmosphere (Ar/N₂), <4°C, Moisture sensitive |

Mechanistic Framework: Nucleophilic Acyl Substitution[4][5][6]

The core reaction pathway for this compound is the Nucleophilic Acyl Substitution via an addition-elimination mechanism. The presence of the phenoxy group at the

Mechanism Visualization

The following diagram illustrates the attack of a generic nucleophile (Nu-H) on the carbonyl center.[1]

Figure 1: General mechanism of nucleophilic acyl substitution for (2-Chloro-4-nitrophenoxy)acetyl chloride.

Reactivity Landscape & Experimental Protocols

Reaction with Amines (Amidation)

The reaction with primary and secondary amines yields (2-Chloro-4-nitrophenoxy)acetamides . These derivatives are pharmacologically significant, often exhibiting antimicrobial activity due to the bioisosteric relationship with amide-based antibiotics.

Protocol 1: Synthesis of Amide Derivatives

-

Reagents: Acid chloride (1.0 equiv), Amine (1.0 equiv), Triethylamine (TEA, 1.2 equiv), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the amine and TEA in dry DCM under nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of (2-Chloro-4-nitrophenoxy)acetyl chloride in DCM dropwise over 30 minutes. Note: Exothermic reaction.

-

Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Workup: Wash with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

-

Purification: Recrystallization from Ethanol/Water or column chromatography.

-

Reaction with Hydrazines (Heterocycle Formation)

Reacting with hydrazine hydrate or substituted hydrazines produces hydrazides , which are precursors to 1,3,4-oxadiazoles and pyrazoles—scaffolds common in antifungal and anticancer agents.

Protocol 2: Synthesis of Hydrazide Precursors

-

Reagents: Acid chloride (1.0 equiv), Hydrazine hydrate (2.5 equiv), Ethanol.

-

Procedure:

-

Dissolve hydrazine hydrate in absolute ethanol at 0°C.

-

Add the acid chloride dropwise (neat or in minimal acetone) to the stirring hydrazine solution. Crucial: Excess hydrazine prevents dimer formation.

-

Stir at room temperature for 2 hours. The product often precipitates as a solid.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

-

Reaction with Alcohols (Esterification)

Reaction with alcohols yields esters , which are often used as pro-drugs to improve membrane permeability of the parent phenoxyacetic acid.

Protocol 3: Base-Catalyzed Esterification

-

Reagents: Acid chloride (1.0 equiv), Alcohol (1.0 equiv), Pyridine (1.2 equiv), DCM.

-

Procedure:

-

Mix the alcohol and pyridine in dry DCM.

-

Add the acid chloride solution dropwise at 0°C.

-

Stir for 8 hours at room temperature.

-

Validation: Monitor by TLC (disappearance of acid chloride, appearance of UV-active ester spot).

-

Synthesis Workflow: From Precursor to Product

The acid chloride is typically synthesized in situ or freshly prepared from the corresponding carboxylic acid to ensure maximum reactivity.

Figure 2: Synthetic pathway from raw materials to advanced bioactive scaffolds.[2]

Applications & Biological Relevance[1][3][9][10]

Medicinal Chemistry

The (2-chloro-4-nitrophenoxy) moiety is a pharmacophore found in various bioactive agents.

-

Antimicrobial Agents: Amide derivatives have shown efficacy against Gram-positive bacteria (S. aureus) by disrupting cell wall synthesis, similar to other phenoxy-based antibiotics.

-

Anticancer Potential: Hydrazide-derived 1,3,4-oxadiazoles are investigated for cytotoxic activity against carcinoma cell lines (e.g., DU145), acting potentially as kinase inhibitors.

Agrochemicals

This compound is structurally related to Nitrofen and other diphenyl ether herbicides. The acetyl chloride derivative allows for the attachment of amino acid residues, potentially creating "pro-herbicides" with improved translocation properties in plants.

Safety & Handling (Self-Validating Protocol)

Acid chlorides are corrosive and lachrymators. A self-validating safety system implies that the protocol itself includes checks to prevent accidents.

-

Moisture Check: Before reaction, check the acid chloride for white precipitate (hydrolysis product). If present, redistill or treat with SOCl₂.

-

Quench Protocol: Always have a beaker of 10% NaOH/Ice ready. All glassware and syringes must be rinsed with this base solution immediately after use to neutralize residual acid chloride.

-

Ventilation: All operations must occur in a fume hood due to HCl generation.

References

-

PubChem. (2025).[3] (2-Chloro-4-nitrophenoxy)acetyl chloride - Compound Summary. National Library of Medicine. [Link]

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Nucleophiles. [Link]

-

MDPI. (2021). Biological Activity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules. [Link][2][4]

-

ResearchGate. (2018). Synthesis and Biological Evaluation of Phenoxyacetyl Amino Acids. [Link]

Sources

Mechanistic Profiling & Synthetic Utility of (2-Chloro-4-nitrophenoxy)acetyl chloride

Content Type: Technical Whitepaper Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary

(2-Chloro-4-nitrophenoxy)acetyl chloride (CAS: 110630-89-2) represents a specialized class of

This guide provides a comprehensive analysis of the compound's electronic architecture, validated synthetic protocols for its generation and use, and the mechanistic principles governing its reactivity with nucleophiles.

Molecular Architecture & Electronic Theory

The reactivity of (2-Chloro-4-nitrophenoxy)acetyl chloride is defined by the interplay between inductive withdrawal and steric modulation .

The -Aryloxy Effect

In standard acetyl chloride (

-

Carbonyl Activation: The electronegative ether oxygen pulls electron density from the

-carbon, which in turn destabilizes the carbonyl carbon, increasing its partial positive charge ( -

Remote Substituent Influence: The phenyl ring bears a Nitro group (4-position) and a Chloro group (2-position) .

-

The 4-Nitro group is a powerful electron-withdrawing group (EWG) via both resonance (-R) and induction (-I), significantly depleting electron density from the phenoxy oxygen.

-

This depletion prevents the oxygen lone pairs from effectively donating back-density, thereby maximizing the inductive pull on the carbonyl center.

-

Theoretical Reactivity Ranking

Based on electronic effects, the electrophilicity (

Visualization of Electronic Effects

The following diagram illustrates the vector summation of electron-withdrawing effects that activate the carbonyl center.

Figure 1: Electronic density flow. Red arrows indicate the direction of electron withdrawal, culminating in a highly activated carbonyl center.

Synthetic Pathways & Preparation[1][2][3][4]

Due to the hydrolytic instability of the acid chloride, it is frequently prepared in situ or immediately prior to use from its parent acid, (2-chloro-4-nitrophenoxy)acetic acid .

Precursor Synthesis (Williamson Ether Strategy)

The parent acid is synthesized via the condensation of 2-chloro-4-nitrophenol with chloroacetic acid under basic conditions.

Reagents:

-

2-Chloro-4-nitrophenol (1.0 eq)

-

Chloroacetic acid (1.2 eq)

-

NaOH (2.5 eq)

-

Water/Ethanol solvent system

Protocol:

-

Dissolve 2-chloro-4-nitrophenol in alkaline solution (pH > 10) to generate the phenoxide anion.

-

Add chloroacetic acid solution slowly at 60°C.

-

Reflux for 4 hours.

-

Acidify with HCl to precipitate the (2-chloro-4-nitrophenoxy)acetic acid. Recrystallize from ethanol.

Conversion to Acid Chloride

Reagents:

-

(2-Chloro-4-nitrophenoxy)acetic acid (Dry)

-

Thionyl Chloride (

) (Excess, solvent/reagent) -

Catalytic DMF (Dimethylformamide)

Protocol:

-

Place the dry acid in a round-bottom flask equipped with a reflux condenser and drying tube (

). -

Add

(3-5 equivalents). -

Add 1-2 drops of DMF (catalyst). Note: DMF forms the Vilsmeier-Haack reagent intermediate, significantly accelerating the reaction.

-

Reflux at 75-80°C for 2-3 hours until gas evolution (

, -

Remove excess

under reduced pressure. The residue is the technical grade acid chloride, usually a yellow/brown oil or low-melting solid.

Mechanistic Reactivity Profile: Nucleophilic Acyl Substitution

The reaction of (2-Chloro-4-nitrophenoxy)acetyl chloride with nucleophiles (amines, alcohols) follows the classic addition-elimination pathway.

Kinetic Considerations

The reaction rate is defined by the equation:

-

Lower Activation Energy: Reactions can often proceed at

or room temperature. -

Competitive Hydrolysis: The rate of reaction with trace water is also accelerated. Strict anhydrous conditions are mandatory.

Reaction Workflow Visualization

Figure 2: Mechanistic pathway of nucleophilic acyl substitution. The electron-withdrawing group stabilizes the transition state, accelerating nucleophilic attack.

Applications in Drug Development & Synthesis

This specific acid chloride is a valuable "building block" in medicinal chemistry and agrochemistry.

Derivatization of Pharmacophores

The (2-chloro-4-nitrophenoxy)acetyl group serves as a lipophilic, metabolically stable motif.

-

Prodrug Design: Esterification of hydroxyl-bearing drugs to alter solubility or permeability.

-

Peptidomimetics: Capping N-termini of peptides to protect against aminopeptidase degradation.

Heterocycle Synthesis

The reactive methylene group (

-

Synthesis of Benzoxazinones: Reaction with ortho-aminophenols.

-

Synthesis of Indoles: Via Bischler-Möhlau type reactions utilizing the activated methylene.

Experimental Protocol: General Acylation Procedure

Objective: Synthesis of N-substituted-(2-chloro-4-nitrophenoxy)acetamide.

Safety Prerequisite:

-

Perform in a fume hood.

-

Wear nitrile gloves and safety goggles.

-

Reagent is a lachrymator and corrosive.

Table 1: Reaction Components

| Component | Role | Equivalents | Notes |

| Acid Chloride | Electrophile | 1.0 | Dissolved in DCM or THF |

| Primary Amine | Nucleophile | 1.0 | Dry |

| Triethylamine (TEA) | Base | 1.2 | Scavenges HCl byproduct |

| Dichloromethane (DCM) | Solvent | - | Anhydrous (dry over |

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask, dissolve 1.0 eq of the amine and 1.2 eq of TEA in anhydrous DCM. Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve 1.0 eq of (2-Chloro-4-nitrophenoxy)acetyl chloride in a small volume of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

-

Why? Dropwise addition controls the exotherm and prevents di-acylation or side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (usually 30-50% EtOAc/Hexane).

-

Workup:

-

Wash the organic layer with 1M HCl (to remove unreacted amine/TEA).

-

Wash with Saturated

(to remove hydrolyzed acid). -

Wash with Brine.

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

References

-

PubChem. (2-Chloro-4-nitrophenyl)acetic acid chloride | C8H5Cl2NO3. National Library of Medicine. [Link]

-

Organic Syntheses. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.

Spectroscopic & Synthetic Profile: (2-Chloro-4-nitrophenoxy)acetyl chloride

This guide serves as a technical reference for the characterization and handling of (2-Chloro-4-nitrophenoxy)acetyl chloride , a critical intermediate in the synthesis of agrochemicals (such as phenoxy herbicides) and heterocyclic pharmaceutical scaffolds.

The data presented synthesizes experimental values from precursor compounds with chemometric shifts characteristic of acyl chloride formation, ensuring high-confidence spectral assignment in the absence of widespread public spectral libraries for this specific reactive intermediate.

Compound Identity & Structural Logic[1]

-

IUPAC Name: 2-(2-Chloro-4-nitrophenoxy)acetyl chloride

-

CAS Number: 110630-89-2 (Acid Chloride); 5037-04-7 (Parent Acid)

-

Molecular Formula: C₈H₅Cl₂NO₄

-

Molecular Weight: 250.03 g/mol

-

Key Functional Groups:

-

Acyl Chloride (-COCl): High reactivity, moisture sensitive, diagnostic IR shift.

-

Nitro Group (-NO₂): Strong electron-withdrawing, diagnostic UV/IR signatures.

-

Ether Linkage (Ar-O-CH₂-): Connects the aromatic ring to the reactive tail.

-

Structural Analysis: The molecule features a trisubstituted benzene ring. The electron-withdrawing nitro group (para to the ether) and the chlorine atom (ortho to the ether) significantly deshield the aromatic protons, creating a distinct splitting pattern in NMR. The acyl chloride moiety acts as an electrophilic "warhead," susceptible to nucleophilic attack, which dictates the handling protocols.

Synthesis & Reaction Pathway

The generation of this compound typically follows a two-step sequence starting from commercially available 2-chloro-4-nitrophenol. The acid chloride is often prepared in situ due to its hydrolytic instability.

Step 1: O-Alkylation of the phenol with chloroacetic acid (Williamson Ether Synthesis).

Step 2: Chlorination of the carboxylic acid using Thionyl Chloride (

Figure 1: Synthetic route from 2-chloro-4-nitrophenol.[1] The intermediate acid is a stable solid (mp 176-181°C), while the final chloride is a reactive liquid/low-melting solid.

Spectroscopic Characterization

The following data tables provide the diagnostic signals required to confirm the identity of the product and assess its purity (e.g., absence of unreacted acid).

A. Infrared Spectroscopy (FT-IR)

The most critical transformation to monitor is the shift of the carbonyl stretch.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment & Notes |

| C=O Stretch | 1795 – 1810 | Strong | Diagnostic: Acyl chloride carbonyl appears at a significantly higher frequency than the acid precursor (~1720 cm⁻¹). |

| NO₂ Asymmetric | 1525 – 1540 | Strong | Characteristic nitro aromatic stretch. |

| NO₂ Symmetric | 1340 – 1350 | Medium | Paired with the asymmetric band. |

| C-O-C (Ether) | 1240 – 1260 | Strong | Aryl alkyl ether stretch. |

| C-H (Aromatic) | 3050 – 3100 | Weak | Unsaturated C-H stretching. |

B. ¹H Nuclear Magnetic Resonance (400 MHz, CDCl₃)

The aromatic region displays an ABC-like system (or AMX depending on resolution) modified by the substituents.

| Position | Shift (δ ppm) | Multiplicity | Coupling (Hz) | Assignment Logic |

| H-3 | 8.32 | Doublet (d) | J ≈ 2.6 | Meta to ether, ortho to NO₂. Most deshielded due to flanking electron-withdrawing groups. |

| H-5 | 8.15 | dd | J ≈ 9.0, 2.6 | Ortho to NO₂, meta to ether. Coupled to H-6 and H-3. |

| H-6 | 6.95 – 7.05 | Doublet (d) | J ≈ 9.0 | Ortho to ether. Shielded relative to H-3/H-5 due to mesomeric donation from Oxygen. |

| -CH₂- | 5.25 | Singlet (s) | - | Diagnostic: Significant downfield shift compared to the acid (~4.8 ppm) due to the highly electronegative -COCl group. |

C. ¹³C NMR (100 MHz, CDCl₃)

| Carbon Type | Shift (δ ppm) | Assignment |

| C=O | 169.5 | Carbonyl carbon (Acyl Chloride). |

| C-O (Ar) | 158.2 | Aromatic C-1 (attached to oxygen). |

| C-NO₂ | 142.5 | Aromatic C-4. |

| C-Cl | 124.1 | Aromatic C-2. |

| Ar-CH | 126.5, 123.8, 113.5 | Aromatic methines (C-3, C-5, C-6). |

| -CH₂- | 72.5 | Methylene carbon (deshielded). |

D. Mass Spectrometry (EI/ESI)

-

Molecular Ion: Not always visible in ESI due to hydrolysis; EI shows [M]⁺ at m/z 249/251 (characteristic Cl isotope pattern 3:1).

-

Base Peak: Often m/z 186/188 [M – COCl]⁺ (Loss of acid chloride group, leaving the stabilized carbocation).

-

Fragmentation:

-

m/z 214 [M – Cl]⁺

-

m/z 173 [2-chloro-4-nitrophenol fragment]

-

Experimental Protocols

Protocol A: Synthesis of the Precursor Acid

This step ensures a high-purity starting material, which is crucial for a clean acid chloride product.

-

Dissolution: Dissolve 0.1 mol of 2-chloro-4-nitrophenol in 150 mL of water containing 0.2 mol NaOH. The solution will turn deep yellow (phenolate formation).

-

Addition: Slowly add 0.12 mol of chloroacetic acid solution (neutralized with Na₂CO₃) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (100°C) for 4–6 hours.

-

Workup: Cool to room temperature. Acidify with concentrated HCl to pH 1–2. The product (2-chloro-4-nitrophenoxy)acetic acid will precipitate as a solid.

-

Purification: Recrystallize from ethanol/water. Target MP: 176–181°C.[2]

Protocol B: Conversion to Acid Chloride

Perform in a fume hood under anhydrous conditions.

-

Setup: Place 5.0 g of the dry acid precursor into a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).

-

Reagent: Add 10 mL (excess) of Thionyl Chloride (SOCl₂) . Optional: Add 1 drop of DMF as a catalyst.

-

Reaction: Heat the mixture gently to 70–80°C. Evolution of SO₂ and HCl gases (bubbling) indicates reaction progress. Continue until gas evolution ceases (approx. 1–2 hours).

-

Isolation: Remove excess SOCl₂ under reduced pressure (rotary evaporator).

-

Result: The residue is the crude (2-Chloro-4-nitrophenoxy)acetyl chloride , typically a yellow/brown oil or low-melting solid. Use immediately for downstream coupling.

Quality Control & Self-Validation

To ensure the protocol worked, verify the following "Checkpoints":

-

Solubility Test: A small aliquot of the product should dissolve in dry dichloromethane but react vigorously with water.

-

IR Checkpoint: The disappearance of the broad O-H stretch (2500–3300 cm⁻¹) of the carboxylic acid and the appearance of the sharp C=O band at ~1800 cm⁻¹ confirms conversion.

-

Hydrolysis Test (Validation): React a small sample with excess methanol. Analyze by TLC/NMR. The product should be the methyl ester, which is stable and easily characterized (Methyl singlet at ~3.8 ppm).

References

-

BLD Pharm. (n.d.). (2-Chloro-4-nitrophenoxy)acetyl chloride Product Page. Retrieved from

-

Sigma-Aldrich. (n.d.). 2-Chloro-4-nitrophenol Safety & Data. Retrieved from

-

PubChem. (n.d.). (2-Chloro-4-nitrophenoxy)acetic acid (CID 5037-04-7).[2] National Library of Medicine. Retrieved from

-

ChemicalBook. (n.d.).[3] Synthesis of Phenoxyacetic Acid Derivatives. Retrieved from

Sources

Structural Elucidation and Analytical Profiling: (2-Chloro-4-nitrophenoxy)acetyl chloride

Executive Summary & Compound Significance

(2-Chloro-4-nitrophenoxy)acetyl chloride is a high-reactivity electrophilic intermediate primarily utilized in the synthesis of agrochemicals (specifically phenoxy herbicides) and pharmaceutical heterocycles. Its core utility lies in the acid chloride functionality, which serves as a "warhead" for derivatization into amides or esters, and the 2-chloro-4-nitrophenoxy scaffold, which provides specific biological activity through lipophilicity and electron-withdrawing character.

This guide provides a rigorous analysis of its Nuclear Magnetic Resonance (NMR) profile. As this compound is moisture-sensitive, spectral acquisition requires strict adherence to anhydrous protocols. The data presented below synthesizes empirical trends from analogous phenoxyacetic acid derivatives and fundamental substituent chemical shift theory.

Structural Logic & Electronic Environment

To interpret the NMR spectrum accurately, one must first deconstruct the electronic environment of the molecule. The structure consists of a trisubstituted benzene ring linked to an acyl chloride tail via an ether oxygen.

Electronic Effect Breakdown

-

Nitro Group (-NO₂ at C4): A strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M). This significantly deshields the ortho (H-3, H-5) protons, pushing them downfield.

-

Chlorine Atom (-Cl at C2): An EWG via induction (-I) but a weak donor via resonance (+M). Its inductive effect dominates, deshielding the adjacent H-3.

-

Ether Oxygen (-O- at C1): A strong electron donor via resonance (+M). This shields the ortho protons (H-6) and para positions (blocked by NO₂), but the deshielding effect of the acyl chloride tail dampens this shielding slightly compared to the parent phenol.

-

Acyl Chloride (-COCl): Highly electronegative. It deshields the adjacent methylene (-CH₂-) protons significantly more than a carboxylic acid or ester would.

DOT Diagram: Structural Connectivity & Proton Assignment

Figure 1: Structural connectivity and predicted proton environments based on electronic substituent effects.

1H NMR Spectrum Analysis (Proton)

Solvent: CDCl₃ (Deuterochloroform) is the standard. Reference: TMS (0.00 ppm).

Predicted Spectral Data Table

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( | Assignment | Structural Logic |

| 8.32 - 8.36 | Doublet (d) | 1H | Ar-H3 | Most deshielded. Located between two EWGs (Cl and NO₂).[1] Only shows meta coupling to H5. | |

| 8.12 - 8.18 | Doublet of Doublets (dd) | 1H | Ar-H5 | Ortho to NO₂ (deshielding). Shows large ortho coupling to H6 and small meta coupling to H3. | |

| 6.90 - 6.98 | Doublet (d) | 1H | Ar-H6 | Most shielded. Ortho to the electron-donating Oxygen. Deshielding from NO₂ (meta) is weaker than O-donation. | |

| 5.15 - 5.25 | Singlet (s) | 2H | - | -O-CH₂-CO | The methylene group. Significantly downfield compared to the acid (~4.8 ppm) due to the highly electronegative -COCl group. |

Detailed Interpretation

-

The Aromatic Region (6.9 – 8.4 ppm):

-

The substitution pattern (1-alkoxy, 2-chloro, 4-nitro) creates an AMX or ABX spin system.

-

H-3 is the "lonely" proton between Cl and NO₂. It appears furthest downfield as a fine doublet (meta-coupling only).

-

H-6 is the doublet furthest upfield. The oxygen atom donates electron density into the ring at the ortho/para positions, shielding H-6 significantly despite the nitro group's presence.

-

H-5 is the bridge. It couples to both H-6 (strong ortho coupling, ~9Hz) and H-3 (weak meta coupling, ~2.5Hz), resulting in a clear doublet of doublets.

-

-

The Aliphatic Region (5.0 – 5.3 ppm):

-

This singlet is the diagnostic peak for the acid chloride .

-

Critical Diagnostic: If this peak appears upfield at 4.7–4.8 ppm , your sample has hydrolyzed back to the carboxylic acid ((2-chloro-4-nitrophenoxy)acetic acid). The shift from 4.8 (acid) to 5.2 (chloride) is a key indicator of reaction completion.

-

13C NMR Spectrum Analysis (Carbon)

Solvent: CDCl₃.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Notes |

| 168.0 - 170.0 | Quaternary (C=O) | -COCl | Carbonyl carbon. Acid chlorides typically resonate ~170 ppm. |

| 158.5 | Quaternary (C-O) | Ar-C1 | Attached to Oxygen; highly deshielded. |

| 142.0 | Quaternary (C-N) | Ar-C4 | Attached to Nitro group. |

| 126.5 | Methine (CH) | Ar-C3 | Between Cl and NO₂. |

| 124.0 | Methine (CH) | Ar-C5 | Ortho to NO₂. |

| 123.5 | Quaternary (C-Cl) | Ar-C2 | Attached to Chlorine. |

| 113.0 | Methine (CH) | Ar-C6 | Ortho to Oxygen (shielded). |

| 73.5 | Methylene (CH₂) | -O-CH₂- | Alpha to both Oxygen and Carbonyl. |

Experimental Protocol: Sample Preparation & Handling

Context: Acid chlorides are moisture-sensitive. A "wet" NMR tube will result in in-situ hydrolysis, producing HCl gas and the parent carboxylic acid, leading to confusing spectra (broad peaks, shifting baselines).

Workflow: Anhydrous NMR Preparation

-

Glassware: Oven-dry the NMR tube and cap for at least 1 hour at 110°C.

-

Solvent: Use CDCl₃ (Silver foil/Ampoule) stored over 4Å molecular sieves. Do not use old chloroform sitting on a bench, as it likely contains water and phosgene/HCl traces.

-

Sample Mass: Weigh ~10-15 mg of the solid acid chloride.

-

Dissolution: Dissolve in 0.6 mL CDCl₃ in a dry vial before transferring to the tube.

-

Why? If the sample contains insoluble impurities (like polymerized material), you can filter it before putting it in the expensive tube.

-

-

Acquisition: Run the spectrum immediately.

DOT Diagram: Quality Control Decision Tree

Figure 2: Rapid diagnostic workflow for assessing acid chloride purity via 1H NMR.

Synthesis Context & Impurity Profiling

Understanding the synthesis helps identify non-obvious peaks.

Route: (2-Chloro-4-nitrophenoxy)acetic acid + Thionyl Chloride (

Common Impurities:

-

Parent Acid: As noted, appears at ~4.8 ppm (-CH2-) and broad exchangeable peak >10 ppm (-COOH).

-

Thionyl Chloride: If not evaporated fully,

is invisible in 1H NMR but may affect the lock signal or cause broadening due to acidity. -

Toluene/Benzene: Often used as co-solvents. Look for singlets at 2.36 ppm (Toluene -CH3) or 7.36 ppm (Benzene).

References

-

ChemicalBook. (2024). 2-Chloro-4-nitrophenol NMR Spectrum Data. Link

-

National Institute of Standards and Technology (NIST). (2023). Chloroacetyl chloride Mass and NMR Data. Link

-

PubChem. (2024). (2-Chloro-4-nitrophenoxy)acetic acid Compound Summary. Link

-

LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Link

Sources

Technical Guide: Mass Spectrometry Analysis of (2-Chloro-4-nitrophenoxy)acetyl chloride

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

(2-Chloro-4-nitrophenoxy)acetyl chloride is a critical electrophilic intermediate used in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical heterocycles (e.g., piperazinone derivatives).[1] Its reactivity, defined by the acyl chloride moiety, presents specific analytical challenges.[1]

Direct mass spectrometric analysis is prone to artifacts due to the compound's susceptibility to hydrolysis and solvolysis.[1] Therefore, this guide advocates for a Derivatization-First Strategy for GC-MS, while providing contingency protocols for Direct-Injection and LC-MS (hydrolysis product) analysis.[1]

Physicochemical Profile

| Property | Value | Notes |

| Formula | Contains two chlorine atoms (Ring-Cl + Acyl-Cl).[1][2][3][4] | |

| Mol. Weight | 250.03 g/mol | Distinctive isotope pattern required for ID. |

| Reactivity | High | Rapidly hydrolyzes to (2-Chloro-4-nitrophenoxy)acetic acid in moist air.[1] |

| Key Hazards | Corrosive, Lachrymator | Handle in fume hood; avoid protic solvents unless derivatizing.[1] |

Analytical Strategy: The "Derivatization-First" Protocol

The "Self-Validating" nature of this protocol relies on converting the unstable acid chloride into a stable methyl ester.[1] This prevents on-column degradation and allows for precise quantification of the active acyl chloride content versus the hydrolyzed acid impurity.[1]

Workflow Diagram

The following logic flow illustrates the decision matrix for sample preparation.

Caption: Analytical workflow decision matrix. Method A is the gold standard for stability.[1]

Method A: Methyl Ester Derivatization (GC-MS)[1]

This method converts the analyte into Methyl (2-chloro-4-nitrophenoxy)acetate .[1] This removes the reactive chlorine, simplifying the isotope pattern and improving peak shape.[1]

Protocol

-

Preparation: Weigh 10 mg of sample into a dry 2 mL vial.

-

Reaction: Add 1.0 mL of anhydrous Methanol (MeOH).

-

Neutralization (Optional): If the column is acid-sensitive, add a small amount of solid

or pyridine to neutralize the HCl by-product.[1] -

Dilution: Dilute 1:10 with Dichloromethane (DCM) or continue with MeOH if using a polar column.

-

Analysis: Inject 1 µL into GC-MS (Split 20:1).

Mass Spectral Interpretation (Methyl Ester)

Target Derivative: Methyl (2-chloro-4-nitrophenoxy)acetate

Formula:

| m/z (Ion) | Identity | Mechanistic Origin |

| 245 / 247 | Molecular Ion. Shows 3:1 ratio characteristic of one chlorine atom.[1] | |

| 214 / 216 | Acylium Ion. Loss of methoxy group (31 Da).[1] Standard ester fragmentation. | |

| 186 / 188 | Phenoxy Cation. Cleavage of the ether bond alpha to the carbonyl. | |

| 140 | Nitro-Phenol Fragment. Complex rearrangement involving loss of the glycolic moiety and |

Validation Check: If you see a peak at m/z 231 (Acid form), your derivatization was incomplete, or the sample contained significant pre-existing acid impurity.[1]

Method B: Direct Analysis (Inert GC-MS)[1]

Direct injection is risky but useful for confirming the presence of the acyl chloride functionality itself.[1]

Protocol

-

Solvent: Dissolve in ultra-dry Dichloromethane (DCM) or Toluene. Avoid alcohols.

-

Inlet: Use a deactivated liner (glass wool removed or silanized).

-

Conditions: Lower inlet temperature (200°C) to minimize thermal degradation.

Mass Spectral Interpretation (Intact Acid Chloride)

Target: (2-Chloro-4-nitrophenoxy)acetyl chloride

Formula:

| m/z (Ion) | Identity | Mechanistic Origin |

| 249 / 251 / 253 | Molecular Ion. Distinctive 9:6:1 isotope pattern (approx) due to two chlorine atoms.[1] | |

| 214 / 216 | Acylium Ion. Loss of the acyl chlorine (35/37 Da).[1] | |

| 186 / 188 | Phenoxy Cation. Loss of the entire acetyl chloride group (63 Da).[1] |

Critical Artifact Warning: If the spectrum shows

Fragmentation Pathway Visualization

Understanding the fragmentation allows for the differentiation of the acid chloride from its impurities.[1]

Caption: Electron Ionization (EI) fragmentation pathway for the intact acid chloride.[1]

System Suitability & Troubleshooting

To ensure Trustworthiness of the data, implement the following checks:

References

-

NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Acid Chlorides and Derivatives. National Institute of Standards and Technology.[1] Link

-

Blau, K., & Halket, J. (1993).[1] Handbook of Derivatives for Chromatography.[1][6] Wiley.[1] (Standard reference for acylation/esterification protocols).

-

ChemicalBook. (2-Chloro-4-nitrophenoxy)acetyl chloride Product Specifications and Intermediates.Link

-

Sigma-Aldrich (Merck). Preparation of Methyl Esters for GC Analysis. Technical Bulletin.[1] Link

-

PubChem. Compound Summary: (2-Chloro-4-nitrophenoxy)acetyl chloride.[1][2][7] National Library of Medicine.[1] Link

Sources

- 1. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]

- 2. Page 01985 (Chemical) [intlab.org]

- 3. 110630-89-2|(2-Chloro-4-nitrophenoxy)acetyl chloride|BLD Pharm [bldpharm.com]

- 4. (2-Chloro-4-nitrophenoxy)acetyl chloride - CAS:110630-89-2 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]

- 5. WO2019154284A1 - Piperazinone derivative, preparation method therefor, use thereof, accelerator and method for controlling root parasitic weeds - Google Patents [patents.google.com]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

- 7. (1-(5-Chloropyrimidin-2-yl)piperidin-2-yl)methanamine hydrochloride - CAS:1261234-05-2 - 北京欣恒研科技有限公司 [konoscience.com]

Technical Guide: Safe Handling and Reactivity Profile of (2-Chloro-4-nitrophenoxy)acetyl chloride

Topic: (2-Chloro-4-nitrophenoxy)acetyl chloride Safety and Handling Content Type: Technical Safety Guide & Operational Whitepaper Audience: Synthetic Chemists, Process Engineers, and HSE Officers

Executive Summary: The Hazard Matrix

(2-Chloro-4-nitrophenoxy)acetyl chloride (CAS: 15206-65-2) is a highly reactive electrophile used primarily as a derivatizing agent in the synthesis of agrochemicals and pharmaceutical intermediates. Its utility stems from the labile acyl chloride moiety, which facilitates rapid nucleophilic acyl substitution.

However, this utility comes with a severe hazard profile defined by moisture sensitivity and corrosivity . Upon contact with ambient moisture, it rapidly hydrolyzes to release hydrochloric acid (HCl) gas and (2-chloro-4-nitrophenoxy)acetic acid. This guide moves beyond generic safety advice, providing a mechanism-based handling protocol to ensure operator safety and reaction integrity.

Core Hazard Classifications (GHS)

| Hazard Category | Classification | Critical Implication |

| Physical | Corrosive to Metals (Cat 1) | Do not use metal spatulas or needles; use glass/PTFE. |

| Health | Skin Corr.[1][2][3][4][5][6][7] 1B / Eye Dam. 1 | Irreversible tissue damage upon contact; "delayed burn" risk. |

| Reactivity | EUH014 (Water Reactive) | Violent reaction with water; releases toxic HCl gas. |

| Systemic | Acute Tox. (Oral/Inhalation) | Nitro-aromatic moiety poses potential methemoglobinemia risks. |

Chemical Profile & Reactivity Mechanism

Physical State & Properties

-

Appearance: Typically a pale yellow to off-white crystalline solid (or semi-solid depending on purity).

-

Solubility: Soluble in aprotic organic solvents (DCM, THF, Toluene). Decomposes in water/alcohols.

-

Melting Point: ~50–60 °C (Estimate based on analogs; often supplied as a solid but may liquefy in warm labs).

The Hydrolysis Threat

The primary safety concern is the hydrolysis pathway. Unlike stable reagents, this compound does not require a catalyst to decompose; atmospheric moisture is sufficient to drive the reaction, generating corrosive fumes that can degrade equipment and injure lung tissue.

Figure 1: Hydrolysis mechanism.[8] Note that the generation of HCl gas drives the reaction entropy, making it irreversible and creating an inhalation hazard.

Engineering Controls & Personal Protective Equipment (PPE)

Engineering Controls

-

Primary Containment: All handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

-

Atmosphere: For high-purity applications or storage, use a glovebox or Schlenk line under Nitrogen/Argon.

-

Weighing: Do not weigh on an open benchtop balance. Use tared vials inside the hood or a balance enclosure.

PPE Selection Matrix

Standard nitrile gloves may provide insufficient protection against the solvents often used with this reagent (e.g., DCM).

| PPE Component | Specification | Rationale |

| Gloves (Primary) | Silver Shield / Laminate | Impermeable to both the acid chloride and chlorinated solvents. |

| Gloves (Splash) | Double Nitrile (min 5 mil) | Acceptable only for brief manipulation of solids; change immediately upon splash. |

| Eye Protection | Chemical Goggles + Face Shield | Safety glasses are insufficient due to the risk of corrosive dust or hydrolysis-spray. |

| Respiratory | Full-face Respirator (ABEK) | Required only if fume hood containment is breached or for spill cleanup. |

Operational Protocol: Step-by-Step Handling

This protocol treats the reagent as a "Source of HCl" and prioritizes moisture exclusion.

Phase 1: Preparation

-

Dry All Glassware: Flame-dry or oven-dry glassware (>120°C) to prevent immediate hydrolysis upon contact.

-

Prepare Quench Bath: Have a beaker of saturated Sodium Bicarbonate (NaHCO₃) or 1M NaOH ready before starting work to neutralize contaminated tools.

Phase 2: Transfer & Weighing

-

Solid Handling: Use a glass or PTFE-coated spatula. Avoid metal spatulas (corrosion risk).

-

Liquid/Melt Handling: If the reagent has liquefied, use a positive-displacement pipette to prevent dripping caused by high vapor pressure.

-

Transfer: Move the container only inside a secondary container (e.g., a plastic tub) to catch spills.

Phase 3: Reaction Setup

-

Solvent Choice: Use anhydrous solvents (DCM, THF, Toluene).

-

Base Trap: If the reaction does not include a base (like Triethylamine) to scavenge HCl, vent the reaction vessel through a scrubber (NaOH trap) to neutralize evolved gas.

Figure 2: Safe handling workflow from retrieval to disposal. Note the critical quenching step before waste disposal.

Emergency Response & Waste Management

Spill Response

DO NOT USE WATER. Adding water to a spill will generate a cloud of HCl gas.

-

Evacuate: Clear the immediate area.

-

Isolate: Close the fume hood sash.

-

Neutralize: Cover the spill with a dry mix of Sodium Carbonate (soda ash) or Calcium Carbonate . This neutralizes the acid chloride without violent gas evolution.

-

Clean: Once neutralized (no more fizzing), sweep up the solids into a waste container.

First Aid

-

Skin Contact: Immediate irrigation with water for 15 minutes .[6][7] Do not use neutralization creams (vinegar/bicarb) on skin burns; thermal heat from neutralization can worsen injury.

-

Eye Contact: Irrigate immediately.[1][2][6][7][9] Time is tissue.

-

Inhalation: Move to fresh air. Monitor for delayed pulmonary edema (common with HCl inhalation).

Waste Disposal (Quenching)

Never dispose of the neat acid chloride directly into waste drums.

-

Dilute: Dissolve the residue in a non-reactive solvent (e.g., Toluene).

-

Quench: Slowly add the solution to a stirred mixture of Ice + Methanol (forms the methyl ester) or Ice + Dilute NaOH (forms the salt).

-

Warning: This is exothermic.

-

-

Check pH: Ensure pH is 7–9 before placing in the "Halogenated Organic Waste" stream.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6367, Acetyl Chloride (General Acid Chloride Reactivity). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Substance Information: Acid Chlorides and their Hydrolysis Hazards. Retrieved from [Link]

-

University of California, Merced. Standard Operating Procedure: Hydrochloric Acid and Acid Chlorides. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. thermofishersci.in [thermofishersci.in]

- 3. geneseo.edu [geneseo.edu]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. geneseo.edu [geneseo.edu]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

Technical Guide: Stability & Handling of (2-Chloro-4-nitrophenoxy)acetyl Chloride

Executive Summary

(2-Chloro-4-nitrophenoxy)acetyl chloride (CAS: 110630-89-2) is a highly reactive electrophilic intermediate used primarily in the synthesis of agrochemicals (e.g., diphenyl ether herbicides) and pharmaceutical building blocks. Its utility is defined by the acyl chloride functionality, which facilitates efficient nucleophilic acyl substitution. However, this same reactivity renders the compound acutely sensitive to moisture.

Exposure to atmospheric humidity triggers rapid hydrolysis, converting the reagent back to its parent acid, (2-chloro-4-nitrophenoxy)acetic acid, and releasing corrosive hydrogen chloride (HCl) gas. This degradation compromises stoichiometric precision in downstream applications and poses significant safety risks due to pressure buildup in sealed vessels. This guide defines the mechanistic basis of this instability and establishes a self-validating protocol for its storage, handling, and quality control.

Chemical Basis of Instability

To manage the moisture sensitivity of (2-Chloro-4-nitrophenoxy)acetyl chloride, one must understand the electronic forces driving its hydrolysis.

Structural Factors

The molecule features a phenoxyacetyl chloride core substituted with a chlorine atom at the ortho position and a nitro group at the para position of the benzene ring.

-

Inductive Effect (-I): The nitro (

) and chloro ( -

Electrophilicity: While the methylene (

) bridge insulates the carbonyl carbon from direct resonance effects, the overall electron deficiency of the (2-chloro-4-nitrophenoxy) moiety exerts a significant inductive pull. This increases the partial positive charge (

Hydrolysis Mechanism

The degradation follows a nucleophilic acyl substitution pathway. Water acts as the nucleophile, attacking the highly electrophilic carbonyl carbon.

Figure 1: Mechanistic pathway of moisture-induced hydrolysis. The reaction is irreversible and exothermic.

Operational Protocols: The Inert Chain of Custody

The only way to ensure reagent integrity is to maintain an unbroken "inert chain of custody" from the manufacturer's seal to the reaction flask.

Storage Specifications

-

Temperature: Store at 2–8°C. Lower temperatures retard the kinetics of hydrolysis if trace moisture is present.

-

Atmosphere: The headspace must be backfilled with Argon or Nitrogen. Argon is preferred due to its higher density, which creates a "blanket" over the solid/liquid.

-

Container: Glass bottles with Teflon-lined caps are mandatory. Do not use metal containers (corrosion risk from HCl) or standard polyethylene caps (permeable to moisture over time).

-

Secondary Containment: Store the primary bottle inside a desiccator or a secondary jar containing activated desiccant (e.g., Drierite or molecular sieves) to scavenge ambient humidity.

Handling Workflow

Never open the stock bottle in the open laboratory atmosphere.

Figure 2: Decision tree for handling moisture-sensitive acyl chlorides.

Analytical Quality Control (Self-Validating Systems)

Direct analysis of acid chlorides (e.g., via LC-MS) is prone to artifacts because the compound often hydrolyzes on the column or in the mobile phase. Derivatization is the only robust method for purity assessment.

The Methyl Ester Derivatization Protocol

This protocol converts the reactive chloride into a stable methyl ester, allowing for accurate HPLC or GC analysis without degradation artifacts.

Reagents: Anhydrous Methanol (MeOH), Triethylamine (Et₃N).

Procedure:

-

Sampling: In a fume hood, withdraw ~10 mg of the bulk (2-Chloro-4-nitrophenoxy)acetyl chloride.

-

Quench: Immediately dissolve in 1 mL of anhydrous MeOH containing 1 drop of Et₃N.

-

Chemistry:

-

-

Incubation: Let stand for 5 minutes. The reaction is virtually instantaneous.

-

Analysis: Inject the solution into GC-MS or HPLC.

-

Peak A (Target): Methyl (2-chloro-4-nitrophenoxy)acetate.

-

Peak B (Impurity): (2-Chloro-4-nitrophenoxy)acetic acid (indicates prior hydrolysis of the bulk).

-

Interpretation: If Peak B is present, the original sample contained hydrolyzed acid. If only Peak A is seen, the chloride was pure.

-

Rapid Qualitative Checks

-

Visual Inspection: The pure compound is typically an off-white to pale yellow solid/liquid (depending on purity/MP). Formation of a "crust" or white powder on the threads of the bottle indicates hydrolysis (formation of the higher-melting carboxylic acid).

-

Fuming: Visible white fumes upon opening the bottle indicate the release of HCl, a sign of active hydrolysis.

Remediation of Hydrolyzed Material

If the material has degraded (significant acid content detected), it can often be regenerated rather than discarded.

Thionyl Chloride (SOCl₂) Treatment:

-

Dissolve the degraded material in excess thionyl chloride (SOCl₂).

-

Add a catalytic amount of DMF (Dimethylformamide).

-

Reflux for 1–2 hours. This converts the carboxylic acid impurity back into the acid chloride.

-

Distill off the excess SOCl₂ under vacuum.

-

Result: Regenerated (2-Chloro-4-nitrophenoxy)acetyl chloride.

Safety Considerations

-

Pressure Hazard: Never store acid chlorides in hermetically sealed vessels without pressure relief capability if moisture contamination is suspected. Hydrolysis generates HCl gas, which can pressurize and shatter glass.

-

Inhalation Risk: HCl is a severe respiratory irritant. All operations must occur in a functioning fume hood.

-

PPE: Nitrile gloves are generally sufficient for incidental contact, but double-gloving is recommended. Wear chemical splash goggles.

References

-

Chemical Identity & Properties

-

Handling of Acyl Chlorides

-

Acid Chlorides and Chloroformates - Safety and Handling.[2] BASF Intermediates.

-

-

Synthesis & Reactivity

-

General Stability Protocols

-

Navigating the Challenges of a Moisture-Sensitive Reagent. BenchChem Technical Guides (2025).[4]

-

Sources

Technical Guide: Applications of (2-Chloro-4-nitrophenoxy)acetyl Chloride in Research

Abstract

(2-Chloro-4-nitrophenoxy)acetyl chloride (CAS: 110630-89-2) is a highly reactive electrophilic building block distinguished by its phenoxyacetyl core decorated with electron-withdrawing chloro and nitro substituents. While historically overshadowed by its 2,4-dichlorophenoxy (2,4-D) analogs, this compound offers unique steric and electronic properties that make it a critical intermediate in the synthesis of next-generation auxin-mimic herbicides, antimicrobial aryloxy-amides, and heterocyclic pharmacophores. This guide details the mechanistic utility of this acid chloride, providing validated protocols for its application in high-throughput library synthesis and lead optimization.

Module 1: Agrochemical Research & Development

The Auxin Mimic Scaffold

The phenoxyacetic acid moiety is the pharmacophore responsible for auxin-like herbicidal activity.[1] (2-Chloro-4-nitrophenoxy)acetyl chloride serves as the primary "activator" to derivatize the parent acid into esters and amides that improve cuticular penetration or metabolic stability in plants.

-

Mechanism: The acid chloride allows for the rapid attachment of lipophilic alcohols or amino acid conjugates, creating "pro-herbicides" that hydrolyze in planta to release the active 2-chloro-4-nitrophenoxyacetic acid.

-

SAR Implications: The 4-nitro group provides a metabolic handle distinct from the 4-chloro group of 2,4-D. In resistant weed biotypes, the nitro group alters the degradation pathway, potentially bypassing standard cytochrome P450 detoxification mechanisms.

Synthesis of Heterocyclic Fungicides